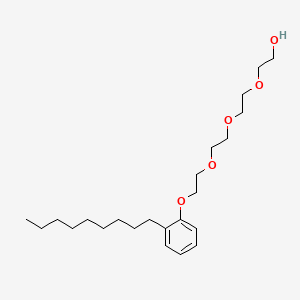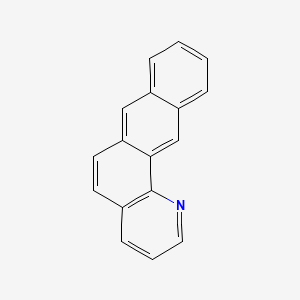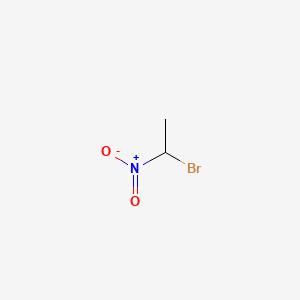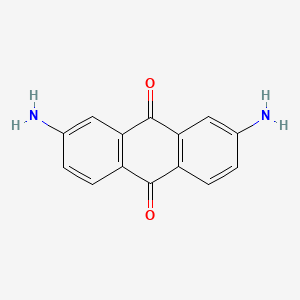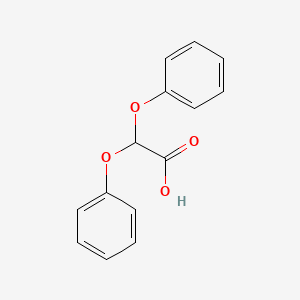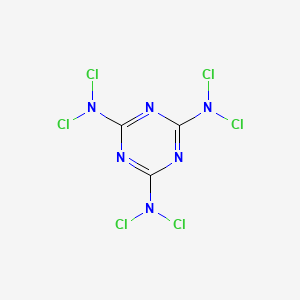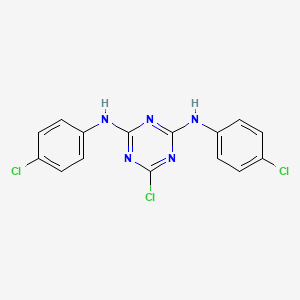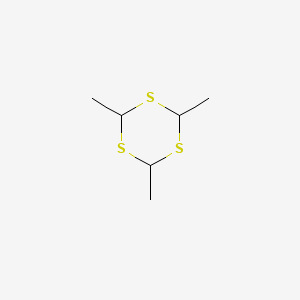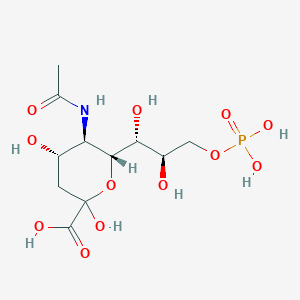
(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylneuraminic acid 9-phosphate belongs to the class of organic compounds known as n-acylneuraminate-9-phosphates. These are neuraminic acids carrying an N-acyl substituent, as well as a phosphate group at the O9-position. N-Acetylneuraminic acid 9-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). N-Acetylneuraminic acid 9-phosphate can be biosynthesized from N-acetylneuraminate.
N-acetylneuraminic acid 9-phosphate is an amino sugar phosphate. It has a role as a human metabolite and a mouse metabolite. It derives from a N-acetylneuraminate.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used in the synthesis of various derivatives, including muramyl peptides. An improved large-scale preparation from 2-acetamido-2-deoxy-D-glucose led to derivatives like benzyl 2-acetamido-4,6-O-benzylidene-3-O-[(R)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside, demonstrating low stereoselectivity in the lactyl ether synthesis step from racemic 2-chloropropionic acid (Gross & Rimpler, 1986).
Enzymatic Applications
- The compound has also been involved in enzymatic applications, such as in the chemo-enzymatic synthesis of mosquito oviposition attractant pheromones. For instance, the enantioselective lipase-catalyzed acetylation of related dihydroxy esters resulted in key pheromone components (Henkel, Kunath, & Schick, 1995).
Supramolecular Chemistry
- It has been used in the study of supramolecular behavior in crystal structures, particularly in the analysis of the packing of monosubstituted salicylic acids, where the compound's derivative played a role in understanding diverse supramolecular arrangements (Montis & Hursthouse, 2012).
Inhibition Studies in Virology
- Additionally, derivatives of this compound have been synthesized as inhibitors of influenza neuraminidase, demonstrating its potential in antiviral research. Compounds containing similar structural elements showed significant inhibitory activity against influenza virus sialidase (Wang et al., 2005).
Biochemical Research
- The compound has also been central to the synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups, highlighting its relevance in biochemical and dental material research (Sahin, Albayrak, Bilgici, & Avci, 2009).
Properties
| 37992-17-9 | |
Molecular Formula |
C11H20NO12P |
Molecular Weight |
389.25 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8-tetrahydroxy-2-oxo-9-phosphonooxynonanoic acid |
InChI |
InChI=1S/C11H20NO12P/c1-4(13)12-8(5(14)2-6(15)11(19)20)10(18)9(17)7(16)3-24-25(21,22)23/h5,7-10,14,16-18H,2-3H2,1H3,(H,12,13)(H,19,20)(H2,21,22,23)/t5-,7+,8+,9+,10+/m0/s1 |
InChI Key |
FRHZFORFMUUQPE-BOHATCBPSA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COP(=O)(O)O)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COP(=O)(O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


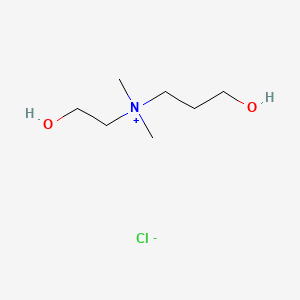
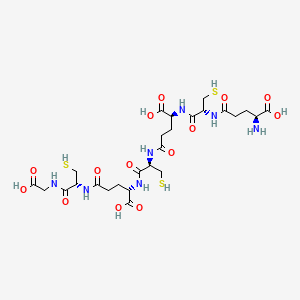
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)

